molecular formula C13H18N2O2 B3195537 (S)-2-N-Cbz-aminomethyl-pyrrolidine CAS No. 913614-65-0

(S)-2-N-Cbz-aminomethyl-pyrrolidine

Cat. No.: B3195537
CAS No.: 913614-65-0
M. Wt: 234.29 g/mol
InChI Key: UHPHWVPAQZJMDO-LBPRGKRZSA-N
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Description

Significance of Chiral Pyrrolidine (B122466) Scaffolds in Modern Organic Synthesis and Asymmetric Catalysis

The pyrrolidine ring is a five-membered nitrogen heterocycle that is a common motif in many natural products and pharmaceuticals. nih.gov In fact, it is one of the most prevalent nitrogen heterocycles in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov The significance of chiral pyrrolidine scaffolds stems from several key aspects:

Stereochemical Control: The inherent chirality of these scaffolds allows for the synthesis of enantiomerically pure compounds, which is crucial for drug efficacy and safety. enamine.net

Versatility in Synthesis: Pyrrolidine derivatives serve as versatile building blocks and can be readily modified to introduce various functional groups. mdpi.comresearchgate.net This adaptability makes them suitable for the synthesis of a wide range of complex molecules.

Role in Asymmetric Catalysis: Chiral pyrrolidines are fundamental components of many organocatalysts, which are used to control the stereochemical outcome of chemical reactions. mdpi.comnih.govnih.gov The development of proline-based catalysts, a simple pyrrolidine derivative, marked a significant breakthrough in the field of asymmetric organocatalysis. nih.gov

The ability to construct these scaffolds with high stereoselectivity is of paramount importance, and numerous synthetic strategies have been developed to achieve this, including the use of the chiral pool and advancements in asymmetric catalysis. nih.gov

Overview of Chiral Aminomethyl Pyrrolidines as Versatile Chiral Building Blocks

Among the various pyrrolidine derivatives, chiral aminomethyl pyrrolidines have emerged as particularly useful building blocks in synthetic chemistry. nih.govportico.org These compounds feature a primary amine attached to a methyl group at a chiral center on the pyrrolidine ring. This structural motif offers several advantages:

Dual Functionality: The presence of both a secondary amine within the pyrrolidine ring and a primary amine on the side chain provides two points for chemical modification, allowing for the construction of diverse molecular architectures.

Ligand Synthesis: Chiral aminomethyl pyrrolidines are frequently used in the synthesis of chiral ligands for transition-metal-catalyzed reactions. These ligands play a crucial role in controlling the enantioselectivity of these transformations.

Pharmaceutical Intermediates: These compounds are key intermediates in the synthesis of various pharmaceutical agents. For instance, they are used in the development of inhibitors for enzymes like neuronal nitric oxide synthase (nNOS). nih.gov

The synthesis of these building blocks often starts from readily available chiral precursors like proline. nih.gov

Research Trajectory and Academic Focus on (S)-2-N-Cbz-aminomethyl-pyrrolidine and Related Stereoisomers/Derivatives

This compound, also known as (S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate, is a specific chiral aminomethyl pyrrolidine derivative that has garnered significant attention in academic research. lookchem.com The "Cbz" or "Z" group (benzyloxycarbonyl) is a common protecting group for the pyrrolidine nitrogen, which can be selectively removed under specific conditions.

The research focus on this compound and its analogs is driven by their utility in several areas:

Synthesis of Bioactive Molecules: This compound serves as a key intermediate in the synthesis of various biologically active molecules, including potential therapeutic agents. lookchem.com

Development of Novel Catalysts: Researchers have utilized this compound and its derivatives to create new and efficient organocatalysts for a variety of asymmetric transformations. mdpi.com

Structure-Activity Relationship (SAR) Studies: The defined stereochemistry of this compound makes it an excellent tool for SAR studies, helping researchers to understand how the three-dimensional arrangement of atoms in a molecule affects its biological activity. nih.gov

The development of efficient synthetic routes to this compound and related derivatives is an active area of research, with the goal of making these valuable building blocks more accessible for a wide range of applications. rsc.org

Properties

IUPAC Name

benzyl N-[[(2S)-pyrrolidin-2-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-13(15-9-12-7-4-8-14-12)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2,(H,15,16)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPHWVPAQZJMDO-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for S 2 N Cbz Aminomethyl Pyrrolidine and Precursors

Stereoselective Synthesis Routes to the 2-Aminomethylpyrrolidine Core

Derivation from L-Proline and its Derivatives

L-proline, a naturally occurring amino acid with the desired (S)-stereochemistry at the C2 position, is the most common and logical starting material for the synthesis of (S)-2-aminomethylpyrrolidine. Various strategies have been developed to convert the carboxylic acid functionality of L-proline into an aminomethyl group while preserving the stereochemical integrity of the chiral center.

One of the most direct routes involves the reduction of L-proline to the corresponding amino alcohol, (S)-prolinol. This reduction is typically achieved with high yields using reducing agents such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄) nih.govresearchgate.net. (S)-prolinol then serves as a versatile intermediate for further functionalization researchgate.netunibo.it. The hydroxyl group of (S)-prolinol can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively. Subsequent displacement of the leaving group with an azide source, like sodium azide, followed by reduction of the azide, yields the target (S)-2-aminomethylpyrrolidine. A recent publication outlines a three-step synthetic strategy starting from (S)-N-Boc-prolinol, involving tosylation, substitution with azide, and subsequent reduction to afford the aminomethylpyrrolidine intermediate mdpi.com.

Alternatively, the carboxylic acid of N-protected L-proline can be converted into a primary amide, (S)-pyrrolidine-2-carboxamide. This transformation can be achieved through various standard peptide coupling methods. The resulting amide is then reduced to the corresponding primary amine, (S)-2-aminomethylpyrrolidine. Lithium aluminum hydride is a common reagent for this reduction mdpi.com.

Another effective strategy is the conversion of the carboxylic acid of L-proline into a nitrile, forming (S)-pyrrolidine-2-carbonitrile. This can be accomplished by first converting the carboxylic acid to a primary amide, followed by dehydration using reagents like trifluoroacetic anhydride organic-chemistry.org. The nitrile group is then reduced to a primary amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation to give (S)-2-aminomethylpyrrolidine.

Starting MaterialKey IntermediatesKey Reactions
L-Proline(S)-ProlinolReduction of carboxylic acid
L-Proline(S)-Pyrrolidine-2-carboxamideAmide formation, Reduction of amide
L-Proline(S)-Pyrrolidine-2-carbonitrileAmide formation, Dehydration, Reduction of nitrile

Exploitation of Other Chiral Pool Starting Materials

While L-proline is the most direct precursor, other enantiomerically pure starting materials from the chiral pool can also be employed to synthesize the (S)-2-aminomethylpyrrolidine core. These routes often involve more extensive synthetic transformations to construct the pyrrolidine (B122466) ring with the correct stereochemistry.

Carbohydrates, such as D-mannitol, represent a rich source of chirality. D-mannitol can be converted into key intermediates like bis-epoxides, which can then undergo nucleophilic opening and subsequent cyclization to form substituted pyrrolidines nih.gov. Although a more complex route, this approach allows for the synthesis of a variety of substituted pyrrolidine derivatives.

(S)-Pyroglutamic acid, which is readily derived from L-glutamic acid, is another valuable chiral starting material rsc.orgpeptide.com. The lactam ring of pyroglutamic acid can be reductively opened and the resulting functionalities can be manipulated to form the 2-aminomethylpyrrolidine structure. For instance, reduction of the lactam carbonyl and the carboxylic acid can lead to intermediates that, after a series of steps, can be cyclized to the desired pyrrolidine.

Chiral Pool SourceKey StrategyReference
D-MannitolConversion to bis-epoxides, nucleophilic opening, and cyclization nih.gov
(S)-Pyroglutamic AcidReductive opening of lactam and functional group manipulation rsc.orgpeptide.com

De Novo Asymmetric Synthesis Approaches to the Pyrrolidine Ring

De novo asymmetric syntheses aim to construct the chiral pyrrolidine ring from achiral or prochiral precursors using chiral catalysts or auxiliaries to induce the desired stereochemistry. These methods offer flexibility in introducing various substituents on the pyrrolidine ring.

One of the most powerful methods for the asymmetric synthesis of pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes nih.govrsc.orgacs.org. In this reaction, an azomethine ylide, generated in situ from an imine of an α-amino acid ester, reacts with a dipolarophile (an alkene) in the presence of a chiral metal catalyst to produce a highly substituted pyrrolidine with excellent stereocontrol nih.govrsc.org. By choosing the appropriate starting materials and chiral catalyst, the (S)-2-substituted pyrrolidine core can be synthesized with high enantiomeric excess.

Another approach involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to direct the stereochemical outcome of a reaction, after which it is removed researchgate.net. For instance, a chiral auxiliary can be attached to an acyclic precursor, which is then cyclized to form the pyrrolidine ring in a diastereoselective manner. The subsequent removal of the auxiliary reveals the enantiomerically enriched pyrrolidine.

Installation and Removal of the Benzyloxycarbonyl (Cbz) Protecting Group

The benzyloxycarbonyl (Cbz) group is a widely used amine protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under a range of conditions and its selective removal peptide.comtotal-synthesis.com.

Strategies for N-Cbz Protection and its Role in Synthetic Design

The primary role of the Cbz group in the synthesis of (S)-2-N-Cbz-aminomethyl-pyrrolidine is to protect the exocyclic primary amine from participating in unwanted side reactions during subsequent synthetic steps. This protection allows for selective functionalization of the pyrrolidine ring nitrogen or other parts of the molecule.

The most common method for the introduction of the Cbz group is the reaction of the primary amine of (S)-2-aminomethylpyrrolidine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base total-synthesis.comijacskros.com. The base, typically an aqueous solution of sodium carbonate or an organic base like triethylamine, is required to neutralize the hydrochloric acid generated during the reaction total-synthesis.com. The reaction is generally high-yielding and proceeds under mild conditions.

ReagentBaseSolventKey Features
Benzyl chloroformate (Cbz-Cl)Sodium carbonate, TriethylamineDichloromethane, WaterHigh-yielding, mild conditions

Orthogonal Deprotection Strategies for Selective Functionalization

A key advantage of the Cbz group is its orthogonality to other commonly used protecting groups, such as the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups nih.govresearchgate.netbiosynth.com. This orthogonality is crucial in multi-step syntheses where selective deprotection of different functional groups is required.

The Cbz group is stable to the acidic conditions used to remove Boc groups (e.g., trifluoroacetic acid) and the basic conditions used to cleave Fmoc groups (e.g., piperidine) nih.govresearchgate.net. The standard and most efficient method for the deprotection of the Cbz group is catalytic hydrogenolysis organic-chemistry.orgtotal-synthesis.com. This involves the use of hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst organic-chemistry.org. The reaction is clean and typically proceeds with high yield, producing the free amine, toluene, and carbon dioxide as byproducts.

Other methods for Cbz deprotection include the use of strong acids like HBr in acetic acid, or Lewis acids such as trimethylsilyl iodide, although these conditions are harsher and less chemoselective researchgate.net. A convenient method for the deprotection of N-Cbz groups involves the use of sodium borohydride and catalytic Pd-C in methanol semanticscholar.org. More recently, methods using low-carbon alcohols like methanol or ethanol as the deprotecting reagent for certain N-Cbz protected heterocyclic compounds have also been reported eurekaselect.com.

The selective removal of the Cbz group in the presence of other protecting groups allows for the stepwise functionalization of a molecule, a critical strategy in the synthesis of complex organic compounds.

Derivatization Strategies for the Aminomethyl Moiety

The primary amine of this compound is a versatile functional handle that can be readily transformed into a wide array of other functional groups, enabling the synthesis of diverse compound libraries.

Functional Group Transformations of the Primary Amine

The primary amine can undergo a variety of chemical transformations to introduce new functionalities. Common strategies include acylation, alkylation, and sulfonylation, which allow for the introduction of a wide range of substituents.

Reductive amination is a powerful and widely used method for the N-alkylation of amines. This reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride and sodium cyanoborohydride being common choices due to their selectivity for the iminium ion over the carbonyl precursor. Acetic acid is often used as a catalyst to facilitate imine formation. This method is advantageous as it often avoids the overalkylation that can be problematic with direct alkylation using alkyl halides harvard.edu.

For instance, the reductive amination of a primary amine with a carbonyl compound can be achieved under mild conditions, providing a reliable route to N-substituted pyrrolidine derivatives. The choice of solvent is crucial, with dichloromethane (DCM) or 1,2-dichloroethane (DCE) being frequently used, particularly with water-sensitive reagents like sodium triacetoxyborohydride commonorganicchemistry.com.

Reagent/ConditionDescriptionReference
Sodium TriacetoxyborohydrideA mild and selective reducing agent for reductive amination, often used in solvents like DCE or THF. commonorganicchemistry.com
Sodium CyanoborohydrideA reducing agent stable in acidic conditions, suitable for reductive aminations at controlled pH. harvard.edu
Acetic AcidCommonly used as a catalyst to promote the formation of the imine intermediate. harvard.edu

Synthesis of N,N-Dialkyl- and N-Arenesulfonyl-2-aminomethylpyrrolidine Derivatives

Building upon the fundamental transformations, the synthesis of N,N-dialkyl and N-arenesulfonyl derivatives of the 2-aminomethylpyrrolidine core has been explored. These derivatives are of interest in various areas of chemical research.

The synthesis of N,N-dialkyl derivatives can be achieved through sequential reductive amination or by direct alkylation with alkyl halides. However, controlling the degree of alkylation to avoid the formation of quaternary ammonium salts is a key consideration.

The preparation of N-arenesulfonyl derivatives, or sulfonamides, is typically accomplished by reacting the primary amine with an arenesulfonyl chloride in the presence of a base. This reaction is generally high-yielding and provides stable products. For example, the synthesis of N-sulfonyl pyrrolidine-2,5-diones has been reported through the condensation of sulfamides with succinic anhydride, demonstrating the formation of a sulfonamide linkage within a cyclic system researchgate.net. While this example involves a different pyrrolidine derivative, the fundamental reaction of an amine with a sulfonylating agent is analogous.

Derivative TypeSynthetic MethodKey Reagents
N,N-DialkylReductive AminationAldehyde/Ketone, Reducing Agent
N-ArenesulfonylSulfonylationArenesulfonyl Chloride, Base

Process Optimization and Scalability Considerations in Academic Synthesis

While the synthesis of this compound and its derivatives on a small scale for initial research purposes is well-established, scaling up these syntheses in an academic setting presents unique challenges. Process optimization is crucial to ensure efficiency, safety, and reproducibility.

When scaling up, factors such as reaction temperature control, mixing efficiency, and the safe handling of reagents become more critical. The choice of solvent can also have a significant impact on scalability, with considerations for cost, environmental impact, and ease of removal. Purification of the final product on a larger scale may require a shift from chromatographic methods, which are common in academic labs for small-scale work, to crystallization or distillation, which are more amenable to larger quantities.

Applications As a Chiral Building Block in Advanced Organic Synthesis

Construction of Complex Chiral Molecules

The synthesis of complex molecules with specific three-dimensional arrangements is a cornerstone of modern drug discovery and materials science. researchgate.net (S)-2-N-Cbz-aminomethyl-pyrrolidine serves as a foundational element for creating such intricate structures, particularly within the realm of heterocyclic and polycyclic systems.

The pyrrolidine (B122466) ring is a privileged scaffold found in numerous biologically active natural products and pharmaceuticals. researchgate.netmdpi.com this compound and its derivatives are instrumental in the asymmetric synthesis of a wide range of heterocyclic compounds. For instance, it is a key reagent for synthesizing other organic compounds and serves as a crucial intermediate in the production of various medicines. lookchem.com The synthesis of chiral cis-2,5-disubstituted pyrrolidine organocatalysts has been developed, which are effective in enantioselective Michael additions. rsc.org

The versatility of this building block extends to the synthesis of pyrrolidine-based iminosugars, which are known glycosidase inhibitors. nih.gov The synthesis of these complex molecules often involves leveraging the existing stereocenter of the pyrrolidine precursor to induce chirality in the final product. nih.gov Furthermore, related chiral pyrrolidine derivatives are used in multi-component reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, to efficiently produce five-membered nitrogen heterocycles with high stereocontrol. nih.gov

Product ClassSynthetic MethodKey Feature of this compound
Chiral Pyrrolidine DerivativesStereospecific chlorosulfonyl isocyanate (CSI) additionEnantiopure starting material
cis-2,5-disubstituted pyrrolidinesOrganocatalytic Michael AdditionChiral backbone for catalyst
Pyrrolidine-based IminosugarsRing-contraction strategiesChiral scaffold
Substituted PyrrolidinesIntramolecular hydroamination/reductionDiastereoselective cyclization

The demand for molecules with three-dimensional complexity has driven interest in spirocyclic systems, which contain two rings sharing a single atom. nih.gov These scaffolds are conformationally restricted and are considered highly desirable in drug discovery. researchgate.netwhiterose.ac.uk this compound and related structures are pivotal in constructing these advanced architectures.

A prominent method for synthesizing spirocyclic pyrrolidines is the [3+2] cycloaddition reaction. researchgate.net This involves the reaction of an in-situ generated azomethine ylide, often derived from a secondary amino acid like proline and an aldehyde or ketone, with a dipolarophile. nih.gov The inherent chirality of the pyrrolidine precursor guides the stereochemical outcome of the cycloaddition, leading to the formation of spirocyclic pyrrolidines with high diastereoselectivity. nih.gov An "asymmetric 'clip-cycle'" strategy has also been developed where Cbz-protected amines are activated and then undergo an enantioselective intramolecular aza-Michael cyclization to form spiropyrrolidines with high enantioselectivity. whiterose.ac.uk These methods provide access to complex spirocyclic cores that are central to antibacterial agents like Sitafloxacin. researchgate.net

Spirocyclic SystemKey ReactionRole of Chiral Pyrrolidine MoietyExample Application
Spiro-pyrrolidine/pyrrolizidine1,3-Dipolar CycloadditionFormation of chiral azomethine ylideSynthesis of complex heterocyclic spiro-compounds nih.gov
2,2- and 3,3-disubstituted spiropyrrolidinesAsymmetric 'Clip-Cycle' SynthesisEnantioselective intramolecular aza-Michael cyclizationSynthesis of N-methyl pyrrolidine alkaloids whiterose.ac.uk
Spirocyclic PyrrolidinesReaction with exocyclic alkenesIn-situ generation of N-benzyl azomethine ylideSynthesis of diamine core of Sitafloxacin researchgate.net

Stereochemical Control in the Formation of Multiple Chiral Centers

Controlling the stereochemistry of molecules with multiple chiral centers is a significant challenge in organic synthesis. libretexts.orgyoutube.com The use of chiral building blocks like this compound is a powerful strategy to address this, as the existing stereocenter can direct the formation of new ones. This concept, known as substrate control, is fundamental to many asymmetric syntheses. mdpi.comnih.gov

When a molecule has multiple chiral centers, several stereoisomers, including enantiomers and diastereomers, are possible. libretexts.orglibretexts.org The goal of stereoselective synthesis is to produce predominantly one of these isomers. nih.gov In reactions involving derivatives of this compound, the rigid pyrrolidine ring and its chiral center often create a biased environment, favoring the approach of reagents from one direction over another. For example, in the proline-catalyzed aldol (B89426) reaction of (S)-N-Cbz prolinal, a related α-aminoaldehyde, a single product was formed without racemization of the α-stereocenter, demonstrating excellent stereochemical control. nih.gov This high level of diastereoselectivity is also observed in the multicomponent synthesis of spirocyclic pyrrolidines, where the stereochemistry of the final complex products is well-defined. nih.gov The integrity of the chiral centers in the starting material is crucial and must be maintained throughout the synthetic sequence to ensure the stereochemical purity of the final product. nih.gov

Enabling Chiral Scaffolds for Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore broad areas of chemical space and identify novel biological probes or drug leads. cam.ac.ukmdpi.com A key principle of DOS is the generation of molecular complexity and three-dimensionality, moving away from flat, aromatic structures. cam.ac.uk

This compound is an ideal starting point for DOS because it provides a chiral, sp3-rich scaffold. cam.ac.uk The complex, three-dimensional spirocyclic and multicyclic frameworks synthesized from this building block are precisely the types of structures sought in DOS libraries. whiterose.ac.ukresearchgate.net These scaffolds allow for the introduction of diversity in multiple vectors. A DOS strategy often involves a "folding" pathway, where a common intermediate is used to generate diverse molecular scaffolds through various intramolecular reactions. cam.ac.uk The functional handles on the this compound scaffold (the amine and the Cbz-protected nitrogen) allow for the attachment of different building blocks, and subsequent cyclization reactions can lead to a wide array of distinct molecular architectures. nih.gov This approach has been used to generate libraries of glycomimetics, demonstrating how a simple chiral building block can lead to a diverse collection of complex and stereochemically well-defined molecules. nih.gov

Role in Asymmetric Catalysis

Design and Synthesis of (S)-2-N-Cbz-aminomethyl-pyrrolidine-Derived Organocatalysts

The rise of organocatalysis has highlighted the central role of chiral pyrrolidines. mdpi.com this compound is an ideal starting material for creating advanced organocatalysts. The synthesis of these catalysts often involves the strategic deprotection of the Cbz group and subsequent functionalization of the resulting primary amine, or modification at the pyrrolidine (B122466) nitrogen, to introduce new catalytic functionalities.

The design of organocatalysts derived from the pyrrolidine scaffold is guided by several key principles aimed at maximizing stereoselectivity and reactivity. mdpi.com The five-membered ring of pyrrolidine provides a conformationally constrained backbone, which helps in creating a well-defined chiral environment around the catalytic site. nih.gov The success of proline as a catalyst, despite limitations like poor solubility and moderate enantioselectivities in some cases, spurred the development of modified pyrrolidine scaffolds to overcome these issues. mdpi.com

Scaffold engineering involves introducing various substituents onto the pyrrolidine ring, typically at the C2 position, to fine-tune the catalyst's steric and electronic properties. mdpi.comnih.gov This modification strategy is crucial for adapting the catalyst to specific substrates and reactions. For catalysts derived from this compound, the aminomethyl sidearm provides a convenient handle for introducing bulky groups or additional functional moieties after deprotection. The goal is to create a specific three-dimensional pocket that forces the substrates to approach in a highly controlled orientation, leading to high levels of enantioselectivity. The basicity of the pyrrolidine nitrogen is another critical parameter that can be modulated through substitution to optimize catalytic activity. acs.org

A powerful strategy in organocatalyst design is the incorporation of two distinct functional groups that act in concert to activate the substrates—a concept known as bifunctional catalysis. The pyrrolidine scaffold is exceptionally well-suited for this approach. Typically, the secondary amine of the pyrrolidine ring acts as a nucleophile to form an enamine or iminium ion intermediate with the substrate. Simultaneously, a second functional group, often a hydrogen-bond donor, activates the other reactant and helps to organize the transition state.

Starting from this compound, the aminomethyl group is the key site for introducing this second functionality. After removal of the Cbz protecting group, the resulting primary amine can be converted into various hydrogen-bond donating groups, such as ureas, thioureas, or sulfonamides. mdpi.com These groups can form specific hydrogen bonds with the substrate, creating a highly ordered, chiral environment that dictates the stereochemical outcome of the reaction. This dual activation mode, where the pyrrolidine amine activates one component and the appended functional group activates the other, is a hallmark of many highly effective modern organocatalysts. iranarze.irrsc.org

This compound as a Precursor for Chiral Ligands in Metal Catalysis

Beyond organocatalysis, this compound is a valuable precursor for synthesizing chiral ligands that coordinate with metal centers to perform asymmetric catalysis. mdpi.com Chiral ligands create an asymmetric environment around the metal, which is the primary source of enantioselectivity in the catalyzed reaction. tcichemicals.com The vicinal diamine structure, available after deprotection of the Cbz group, makes this compound an excellent starting point for a variety of bidentate and polydentate ligands.

Chiral Schiff base ligands are readily synthesized through the condensation reaction of a chiral diamine with an appropriate aldehyde or ketone. mdpi.com The deprotected derivative of this compound, (S)-2-aminomethyl-pyrrolidine, provides the chiral diamine backbone. Reaction with two equivalents of a salicylaldehyde (B1680747) derivative, for instance, yields a tetradentate ligand capable of forming stable complexes with various transition metals like copper, nickel, or zinc. researchgate.netnih.gov

The synthesis is typically a straightforward procedure involving refluxing the diamine and the carbonyl compound in a solvent like ethanol. mdpi.comnih.gov The resulting Schiff base ligands, often called "salen-type" when derived from salicylaldehyde, are used in a wide range of asymmetric reactions. The imine bonds within the ligand can also be reduced to the corresponding amines, which introduces greater flexibility into the ligand backbone, potentially accommodating a wider range of substrates in catalytic applications. k-state.edu

Table 1: Examples of Asymmetric Reactions Catalyzed by Metal-Schiff Base Complexes This table is illustrative and based on reactions catalyzed by analogous chiral Schiff base complexes.

Reaction TypeMetal CenterTypical SubstratesReference Principle
CyclopropanationCopper (II)Styrenes, Diazoacetates mdpi.com
AziridinationCopper (II)Olefins, N-Acyliminobenziodazoles nih.gov
EpoxidationManganese (III)Unfunctionalized Olefins mdpi.com
Michael AdditionZinc (II)Glycine derivatives, Acrylic esters researchgate.net

Chiral phosphine (B1218219) ligands are among the most important and successful ligand classes in asymmetric transition-metal catalysis. tcichemicals.comnih.gov They coordinate strongly to transition metals and their electronic and steric properties can be finely tuned. nih.gov The pyrrolidine scaffold from this compound can be incorporated into the backbone of bidentate phosphine ligands. Synthesis often involves N-alkylation or N-arylation of the pyrrolidine nitrogen and functionalization of the aminomethyl group to introduce phosphino (B1201336) moieties.

Phosphoramidite (B1245037) ligands, with the general structure P(OR)₂(NR₂), have emerged as a highly effective class of monodentate ligands for asymmetric catalysis, notably in hydrogenations and conjugate additions. wikipedia.org The amine component of the phosphoramidite is a critical part of the ligand structure. The chiral pyrrolidine unit can be used as the amine component (HNR₂) in the synthesis of these ligands. This is typically achieved by reacting a chiral chlorophosphite, such as one derived from BINOL, with the chiral pyrrolidine derivative. wikipedia.org The resulting ligand combines the chirality of the BINOL backbone with the chirality of the pyrrolidine, creating a highly effective stereochemical environment.

Table 2: Classes of Chiral Phosphorus Ligands This table outlines general classes of phosphorus ligands where a pyrrolidine scaffold could be incorporated.

Ligand ClassGeneral StructureKey FeaturesReference Principle
Chiral Phosphines R₂P-X-PR₂ (X=chiral backbone)Strong σ-donors, tuneable steric/electronic properties. tcichemicals.comnih.gov
Chiral Phosphoramidites P(OR¹)₂(NR²R³)Monodentate, highly modular, often derived from BINOL and a chiral amine. wikipedia.org

Chiral guanidines are recognized as strong Brønsted bases and effective hydrogen-bond donors, making them powerful catalysts and ligands in asymmetric synthesis. iranarze.irrsc.orgresearchgate.net The preparation of chiral guanidines often starts from a chiral amine or diamine. An efficient method involves reacting a vicinal diamine, such as the one derived from deprotecting this compound, with cyanogen (B1215507) bromide to form a chiral cyanamide (B42294) intermediate. researchgate.net This intermediate can then be treated with a secondary amine to furnish the final hindered chiral guanidine (B92328) in good yield. researchgate.net

These chiral guanidine ligands can act as organocatalysts on their own or be combined with metal salts to form bifunctional catalysts. rsc.orgresearchgate.net In metal-catalyzed reactions, the guanidine unit can coordinate to the metal while also providing hydrogen bonding interactions to orient the substrate. This dual role has been exploited in various reactions, including Michael additions and Pictet-Spengler reactions. iranarze.irresearchgate.net The design of these ligands leverages the inherent chirality of the pyrrolidine backbone to induce high levels of stereoselectivity. nih.gov

Specific Asymmetric Reactions Catalyzed by this compound Derivatives

The structural modularity of this compound has enabled its derivatives to be successfully employed in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Derivatives of this compound are highly effective in catalyzing the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction. These catalysts typically activate aldehydes or ketones by forming a nucleophilic enamine intermediate. Simultaneously, other functionalities on the catalyst, such as thiourea (B124793), sulfonamide, or amide groups, activate the nitroalkene (or other Michael acceptors) through hydrogen bonding, orienting it for a stereoselective attack. nih.govmdpi.com

For instance, prolinamide derivatives have been developed that effectively catalyze the conjugate addition of aldehydes and ketones to nitroolefins. mdpi.comrsc.org Bifunctional thiourea-amine catalysts, synthesized from (S)-2-aminomethyl-1-N-Boc-pyrrolidine, have demonstrated high diastereoselectivities (up to 98:2) and enantioselectivities (up to 96%) in the addition of ketones and aldehydes to nitroalkenes. nih.gov Similarly, novel bifunctional pyrrolidine-based organocatalysts derived from (R)-glyceraldehyde have achieved excellent stereoselectivity in the Michael addition of various aldehydes (up to 98:2 dr and 97% ee) and ketones (up to 98:2 dr and 99% ee) to nitroolefins. rsc.org Another study reported that an epiandrosterone-derived L-prolinamide catalyst afforded Michael adducts with high yields (up to 98%), excellent enantioselectivities (up to 99% ee), and diastereoselectivities (up to 99:1 dr) with a low catalyst loading of 5 mol%. rsc.org

A notable strategy involves the formal [3+2]-annulation for synthesizing trisubstituted 2-trifluoromethyl pyrrolidines. This process begins with an organocatalytic asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins, which yields adducts with high diastereo- and enantioselectivity, followed by a reductive cyclization. nih.gov

Catalyst TypeDonorAcceptorDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Thiourea-amineKetones/AldehydesNitroalkenesup to 98:2up to 96% nih.gov
(R)-Glyceraldehyde-derivedAldehydesNitroolefinsup to 98:2up to 97% rsc.org
(R)-Glyceraldehyde-derivedKetonesNitroolefinsup to 98:2up to 99% rsc.org
Epiandrosterone-L-prolinamideAldehydesNitroalkenesup to 99:1up to 99% rsc.org

The asymmetric aldol (B89426) reaction, a cornerstone of organic synthesis for constructing β-hydroxy carbonyl compounds, is effectively catalyzed by various derivatives of (S)-2-aminomethyl-pyrrolidine. tandfonline.comtandfonline.com The catalytic cycle generally involves the formation of an enamine from a ketone donor and the pyrrolidine catalyst, which then attacks an aldehyde acceptor. The stereochemical outcome is dictated by the catalyst's chiral environment.

A variety of catalyst structures have been explored. Proline-based dipeptides and tripeptides have been shown to catalyze the aldol reaction in both organic and aqueous media. nih.gov For example, a pyrrolidine-oxadiazolone conjugate, which offers improved solubility in organic solvents compared to proline, has catalyzed the reaction between various aromatic aldehydes and ketones with excellent stereoselectivities (dr up to 97:3, ee >99.9%). tandfonline.comtandfonline.com Similarly, new bifunctional organocatalysts containing both thiazolidine/pyrrolidine and imidazole (B134444) cycles have afforded aldol adducts in high yields with up to >99% ee and >19:1 dr. rsc.org

The substrate scope is broad, encompassing reactions between cyclic ketones and aromatic aldehydes. rsc.org Research has also focused on the use of more complex substrates, such as the reaction of isatins with acetone (B3395972) catalyzed by unnatural tripeptides, achieving up to 97% ee. nih.gov Pseudopeptides featuring an anthranilamide moiety have also proven to be effective catalysts for various aldehydes and ketones. nih.gov

Catalyst TypeDonorAcceptorDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Pyrrolidine-oxadiazoloneKetonesAromatic Aldehydesup to 97:3>99.9% tandfonline.comtandfonline.com
Thiazolidine/pyrrolidine-imidazoleCyclic KetonesAromatic Aldehydes>19:1>99% rsc.org
Unnatural TripeptideAcetoneIsatins-up to 97% nih.gov

The direct, enantioselective introduction of functional groups at the α-position of carbonyl compounds is a powerful synthetic strategy. Catalysts derived from (S)-2-aminomethyl-pyrrolidine facilitate these transformations through enamine catalysis, enabling the stereocontrolled formation of carbon-heteroatom bonds.

In asymmetric α-amination, diarylprolinol silyl (B83357) ethers, a class of catalysts derived from proline, have proven highly effective. mdpi.com These catalysts activate aldehydes, which then react with azodicarboxylate reagents like diethyl azodicarboxylate (DEAD). For instance, using 10 mol% of a specific silyl-protected diarylprolinol catalyst, α-amination of aldehydes can be completed in just 15 minutes at room temperature, yielding products with 73–88% yield and 90–97% ee. mdpi.com The silyloxyproline catalyst is also effective for the amination of ketones and α-branched aldehydes. mdpi.com

For asymmetric α-fluorination, similar enamine-based activation strategies are employed. While specific examples directly using this compound derivatives are less common in the provided context, the general principle of using chiral pyrrolidine catalysts is well-established. These reactions typically involve an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI). The chiral catalyst ensures that the enamine intermediate attacks the fluorine source from a specific face, leading to an enantioenriched α-fluorinated product. mdpi.com

Asymmetric cycloaddition reactions are powerful tools for the rapid construction of complex cyclic molecules with multiple stereocenters. nih.gov Derivatives of (S)-2-aminomethyl-pyrrolidine have been instrumental in catalyzing enantioselective [3+2] cycloadditions, particularly those involving azomethine ylides. acs.org These reactions provide a direct route to highly substituted pyrrolidine rings, which are core structures in many natural products and pharmaceuticals. rsc.org

In a typical organocatalytic [3+2] cycloaddition, an α,β-unsaturated aldehyde is activated by the pyrrolidine catalyst to form a chiral iminium ion. This intermediate then reacts with a 1,3-dipole, such as an azomethine ylide generated from an imino ester, to form the pyrrolidine ring. nih.gov This methodology has been used to synthesize densely substituted bicyclic and tricyclic nitrogen heterocycles. nih.gov

The use of bifunctional thiourea organocatalysts has been explored for the asymmetric [3+2] cycloaddition of azomethine ylides to generate 3,3'-pyrrolidinyl spirooxindoles, which are important chiral systems in medicinal chemistry. researchgate.net Furthermore, these cycloaddition strategies have been employed to synthesize homochiral methyl 4-aminopyrrolidine-2-carboxylates, which themselves can serve as organocatalysts for other transformations like Michael additions. acs.orgnih.gov

The versatility of catalysts derived from (S)-2-aminomethyl-pyrrolidine extends to other important enantioselective reactions.

The Henry (nitroaldol) reaction , which forms a carbon-carbon bond between a nitroalkane and a carbonyl compound, is a classic method for synthesizing β-nitroalcohols. mdpi.combuchler-gmbh.com While many catalysts for this reaction are based on cinchona alkaloids or metal complexes, pyrrolidine-based systems have also been investigated. mdpi.comnih.gov For example, a chiral copper complex derived from commercially available (S)-2-aminomethylpyrrolidine and 3,5-di-tert-butylsalicylaldehyde has been studied for the asymmetric Henry reaction, yielding chiral nitroalcohols with enantiomeric excesses up to 77%. nih.gov The reaction's outcome can be influenced by the choice of base and the aldehyde's structure. nih.gov Domino aza-Michael/Henry reactions have also been developed using chiral thiourea catalysts to produce 3-nitro-1,2-dihydroquinolines with moderate to high enantioselectivities. mdpi.com

Asymmetric allylic alkylation is another area where pyrrolidine scaffolds are valuable. A method for synthesizing enantioenriched 2,2-disubstituted pyrrolidines involves an initial asymmetric allylic alkylation to create a stereogenic quaternary center, followed by a stereospecific ring contraction. nih.govnih.gov This sequence provides access to novel pyrrolidine structures that are of interest in medicinal chemistry. nih.gov

Influence of Stereochemistry and Substituent Effects on Catalytic Performance and Enantioselectivity

The efficacy of organocatalysts derived from this compound is profoundly influenced by their stereochemistry and the nature of their substituents. The precise three-dimensional arrangement of the catalyst is critical for creating a well-defined chiral pocket that dictates the stereochemical outcome of the reaction.

The inherent (S)-configuration of the pyrrolidine ring is the primary source of chirality. However, the introduction of additional stereocenters or bulky substituents can significantly enhance or even alter the catalyst's performance. For instance, in N-prolyl sulfinamide catalysts with two stereocenters, a diastereomeric catalyst with a reversed configuration at the second stereocenter led to much poorer enantioselectivity and reactivity, confirming that the stereochemistry of the prolyl unit dominates the enantioselection. nih.govmdpi.com The presence of the additional stereocenter in the preferred diastereomer was shown to be beneficial compared to a simple (S)-N-(methylsulfonyl) pyrrolidine-2-carboxamide. nih.govmdpi.com

Substituent effects play a crucial role in tuning both the electronic and steric properties of the catalyst.

Steric hindrance is a key factor in shielding one face of the enamine or iminium ion intermediate. Large, bulky groups, such as the diarylprolinol silyl ether moiety, effectively block one pathway for the electrophile, forcing it to approach from the less hindered side, which results in high enantioselectivity. nih.govmdpi.com Similarly, in pyrrolidine-oxadiazolone catalysts, the bulky oxadiazolone group is proposed to make one face of the enamine intermediate sterically more crowded, directing the attack of the aldehyde. tandfonline.com

Electronic effects and the ability to form hydrogen bonds are equally important for activating the electrophile. Functional groups like amides, sulfonamides, thioureas, or carboxylic acids are often incorporated into the catalyst design. nih.gov These groups act as hydrogen-bond donors, coordinating with the electrophile (e.g., the nitro group in a nitroalkene) and holding it in a specific orientation within the chiral environment, which is crucial for high reactivity and stereoselectivity. mdpi.com The trifluoromethanesulfonamide (B151150) (–NHTf) group, for example, has been explored as a potent H-bond donor to enhance catalytic performance. nih.gov

The interplay between the stereochemistry of the pyrrolidine core and the steric and electronic nature of its substituents allows for the fine-tuning of the catalyst's structure to achieve optimal performance for a specific asymmetric transformation. nih.govmdpi.com

Mechanistic and Computational Investigations

Elucidation of Reaction Mechanisms in Pyrrolidine-Catalyzed Processes

The fundamental mechanism by which pyrrolidine-based catalysts, including derivatives of (S)-2-N-Cbz-aminomethyl-pyrrolidine, operate often involves the formation of key reactive intermediates. In reactions involving carbonyl compounds, the secondary amine of the pyrrolidine (B122466) ring typically reacts to form an enamine or an iminium ion.

A common activation mode involves the pyrrolidine catalyst covalently binding to one substrate while simultaneously activating a second substrate through non-covalent interactions, such as hydrogen bonding. nih.gov For instance, in asymmetric aldol (B89426) or Michael additions, the catalyst forms an enamine with a ketone or aldehyde donor. This enamine then acts as the nucleophile. The side chain of the catalyst, which in the case of this compound contains a carbamate (B1207046) group capable of acting as a hydrogen-bond donor, can then interact with and activate the electrophilic acceptor. nih.gov This dual activation model is a cornerstone of bifunctional organocatalysis. nih.gov

Mechanistic hypotheses are often investigated computationally. For example, in an intramolecular aza-Michael cyclization to form pyrrolidines, a proposed mechanism involves the cyclization of a carbamate nitrogen onto an α,β-unsaturated thioester, which proceeds through an aminoenol intermediate. whiterose.ac.uk The elucidation of such pathways is critical for optimizing reaction conditions and catalyst design. The synthesis of 2-aminomethyl-pyrrolidine itself can proceed through the reduction of intermediates like N-benzyl-2-nitromethylene-pyrrolidine, a process that can be achieved via catalytic hydrogenation. google.com

Computational Studies on Reactivity and Stereoselectivity

Computational chemistry provides powerful tools to probe the subtle energetic differences that govern reactivity and stereoselectivity in catalyzed reactions.

Density Functional Theory (DFT) has become an indispensable tool for studying the transition states of reactions catalyzed by pyrrolidine derivatives. By calculating the energies of various possible transition state structures, researchers can predict which reaction pathway is most favorable and, consequently, which stereoisomer of the product will be formed preferentially.

DFT calculations have been successfully used to rationalize unexpected experimental outcomes. For instance, in the case of certain bifunctional thiourea-pyrrolidine catalysts, DFT was employed to understand why catalysts capable of forming only a single hydrogen bond in the transition state were superior to those with an unprotected thiourea (B124793) moiety. nih.gov These studies can reveal crucial structural details, such as the presence of intramolecular hydrogen bonds that lock the catalyst's conformation and influence selectivity. nih.govrsc.org In studies of aza-Michael cyclizations, DFT calculations supported the proposed mechanism and correctly predicted the major enantiomer formed by identifying the lowest energy pathway. whiterose.ac.uk The reliability of these computational models is often validated by comparing calculated parameters with experimental data, such as vibrational frequencies from IR spectroscopy. researchgate.net

Table 1: Application of DFT in Pyrrolidine Catalysis

Area of Investigation Computational Method Key Findings Reference
Transition State Energetics DFT (B3LYP) Identified the lowest energy pathway and rationalized stereochemical outcome. whiterose.ac.uk
Catalyst Conformation DFT Revealed the role of intramolecular hydrogen bonds in locking catalyst structure. nih.gov
Mechanistic Rationalization DFT Explained the superior performance of single H-bond donating catalysts. nih.gov

The stereochemical outcome of a reaction catalyzed by a chiral pyrrolidine derivative is determined by the precise three-dimensional arrangement of the catalyst and substrates in the stereodetermining transition state. Conformational analysis is therefore crucial for understanding stereoselection.

The pyrrolidine ring is not planar and can adopt different puckered conformations (e.g., "up" and "down"). researchgate.net Furthermore, rotation around the exocyclic C-N bond can lead to different conformers (e.g., s-cis and s-trans). researchgate.net A thorough conformational search is necessary to identify the lowest energy conformers of the catalyst-substrate complex that lead to the observed product. whiterose.ac.ukresearchgate.net For complex systems with multiple rotatable bonds, this can result in a large number of potential conformers that must be computationally evaluated. researchgate.net

Modeling has shown that in the transition states of cycloaddition reactions, C-O bonds may form in a concerted fashion. Comparing the calculated energies of the transition states leading to the (S) and (R) products can provide a quantitative prediction of the reaction's enantioselectivity. For example, a calculated energy difference (ΔΔG) of -1.6 kcal/mol between two competing transition states corresponds to the preferential formation of one enantiomer. nih.gov This integrated experimental and computational approach provides strong evidence for the proposed models of stereoselection. nih.gov

Understanding Non-Covalent Interactions (e.g., hydrogen bonding) in Asymmetric Induction

Non-covalent interactions (NCIs) are at the heart of how catalysts like this compound achieve asymmetric induction. nih.gov While weaker than covalent bonds, these interactions, including hydrogen bonds and π-interactions, are directional and specific, allowing for the precise orientation of substrates. nih.govnih.gov

Hydrogen bonding is a particularly important NCI in this context. The -NH group within the Cbz moiety of the title compound, or other H-bond donor groups introduced in its derivatives (such as ureas, thioureas, or sulfonamides), can form hydrogen bonds with the electrophilic substrate. nih.govnih.gov This interaction not only activates the electrophile but also holds it in a specific orientation relative to the nucleophile-catalyst complex, thereby directing the stereochemical course of the reaction. nih.gov Computational studies have visualized and quantified these interactions, confirming, for example, the existence of an intramolecular hydrogen bond between a sulfonamide NH and a prolinamide C=O group, which can lock the catalyst's conformation and enhance selectivity. nih.gov

Beyond classical hydrogen bonding, other weak interactions can be decisive. These include π-π stacking, where aromatic rings of the catalyst and substrate interact, and lone-pair–π interactions. nih.govnih.gov The rational design of catalysts to harness these subtle forces is a frontier in asymmetric catalysis. nih.gov Data-driven approaches, using statistical models to analyze the effect of various catalyst features on enantioselectivity, have highlighted the cooperative and sometimes difficult-to-predict nature of these NCIs. nih.govfigshare.com

Table 2: Key Non-Covalent Interactions in Asymmetric Induction

Type of Interaction Description Role in Catalysis Reference
Hydrogen Bonding Interaction between an H-bond donor on the catalyst and an acceptor on the substrate. Activates the electrophile and controls substrate orientation. nih.govnih.gov
π-π Stacking Attractive interaction between aromatic rings of the catalyst and substrate. Contributes to the stability of the transition state assembly. nih.gov

Future Perspectives and Emerging Research Directions

Development of Novel (S)-2-N-Cbz-aminomethyl-pyrrolidine-Based Architectures for Enhanced Performance

The core structure of this compound offers a versatile scaffold that researchers are actively modifying to create next-generation catalysts and ligands with superior performance. The pyrrolidine (B122466) ring, with its inherent chirality and conformational rigidity, provides a robust platform for introducing a wide array of functional groups. nih.gov These modifications are strategically designed to fine-tune the steric and electronic properties of the molecule, thereby enhancing its catalytic activity, enantioselectivity, and substrate scope in various chemical transformations.

One promising avenue of research involves the synthesis of prolinamide derivatives where the Cbz-protected aminomethyl group is further elaborated. For instance, the coupling of (S)-2-(aminomethyl)pyrrolidine derivatives with different amino acids or peptides can lead to the creation of bifunctional catalysts. These sophisticated architectures can facilitate complex cascade reactions by bringing multiple catalytic moieties into close proximity.

Another area of intense investigation is the incorporation of the this compound framework into more complex molecular systems, such as macrocycles and polymers. These larger constructs can create unique chiral environments, leading to novel modes of substrate recognition and activation. The development of such intricate architectures is expected to unlock new possibilities in asymmetric catalysis and materials science.

Green Chemistry Approaches in the Synthesis and Catalytic Applications of Pyrrolidine Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes and catalytic processes. Researchers are actively exploring more environmentally benign methods for the synthesis of this compound and its derivatives, as well as their application in sustainable catalysis. rsc.org

Key strategies in green synthesis include the use of renewable starting materials, the reduction of hazardous reagents and solvents, and the development of catalytic processes that operate under milder reaction conditions. For example, efforts are underway to replace traditional, often stoichiometric, reagents with catalytic amounts of more benign alternatives. The use of biocatalysis, employing enzymes to perform key synthetic steps, is also a rapidly growing area that offers significant advantages in terms of sustainability and selectivity.

Integration with High-Throughput Screening and Automated Synthesis Methodologies

The discovery and optimization of new catalysts and chemical reactions can be significantly accelerated through the integration of high-throughput screening (HTS) and automated synthesis technologies. nih.gov These powerful tools allow for the rapid preparation and evaluation of large libraries of compounds, enabling researchers to quickly identify promising candidates for further development. nih.govnih.gov

In the context of this compound, automated synthesis platforms can be employed to systematically modify the core structure, creating a diverse range of derivatives with different substituents and functionalities. These libraries can then be screened in parallel using HTS techniques to assess their performance in various catalytic reactions. This data-rich approach not only accelerates the discovery process but also provides valuable insights into structure-activity relationships, guiding the rational design of improved catalysts.

The synergy between automated synthesis and HTS is expected to become increasingly important in the future, enabling the rapid exploration of vast chemical spaces and the discovery of novel catalytic systems with unprecedented efficiency and selectivity.

Expansion into New Areas of Stereoselective Transformations and Chemical Synthesis

While this compound and its derivatives have already demonstrated their utility in a range of stereoselective transformations, there is significant potential for their application in new and emerging areas of chemical synthesis. mdpi.comnih.gov Researchers are actively exploring the use of these chiral building blocks in novel catalytic cycles and reaction cascades.

One area of growing interest is the development of enantioselective C-H activation reactions. The ability to selectively functionalize traditionally inert C-H bonds is a major goal in organic synthesis, and chiral pyrrolidine-based catalysts could play a crucial role in achieving this. By carefully designing the catalyst architecture, it may be possible to direct the functionalization to a specific C-H bond in a prochiral substrate, leading to the formation of valuable chiral products.

Furthermore, the unique properties of the pyrrolidine scaffold make it an attractive platform for the development of catalysts for other challenging transformations, such as photoredox catalysis and electrocatalysis. The integration of the chiral pyrrolidine motif with redox-active or photosensitive groups could lead to the development of novel catalytic systems that can harness the power of light or electricity to drive chemical reactions with high stereocontrol.

The continued exploration of new reaction methodologies and the application of this compound-based catalysts in these areas will undoubtedly lead to the discovery of new and powerful tools for the synthesis of complex chiral molecules.

Q & A

Q. How does the Cbz protecting group enable selective functionalization in (S)-2-N-Cbz-aminomethyl-pyrrolidine?

The Cbz (carbobenzyloxy) group shields the amine functionality during multi-step syntheses, allowing selective modifications at other reactive sites. For example, in asymmetric synthesis, the chiral center of the pyrrolidine ring can act as a stereochemical control point while the Cbz group remains intact. Deprotection is typically achieved via catalytic hydrogenation or acidic conditions, ensuring minimal interference with other functional groups .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Key methods include:

  • IR Spectroscopy : Detects C=O stretching of the Cbz group (~1700 cm⁻¹) and N-H bending (~3300 cm⁻¹).
  • NMR :
  • ¹H NMR : Signals for the Cbz benzyl protons appear as a multiplet at δ 7.2–7.4 ppm. The pyrrolidine ring protons show distinct splitting patterns due to stereochemistry.

  • ¹³C NMR : The carbonyl carbon of the Cbz group resonates at ~155 ppm.

    • Mass Spectrometry : Molecular ion peaks confirm the molecular weight (e.g., m/z 286.75 for the hydrochloride salt) .
    TechniqueKey Peaks/FeaturesReference
    IR1700 cm⁻¹ (Cbz C=O)
    ¹H NMRδ 7.2–7.4 (Cbz aromatic H)
    ¹³C NMR~155 ppm (Cbz carbonyl)

Q. What solvent systems are recommended for handling this compound?

The compound is typically soluble in polar aprotic solvents (e.g., DMF, DMSO) but may require acidified conditions for protonation of the amine. For storage, maintain at 2–8°C in anhydrous solvents to prevent hydrolysis of the Cbz group .

Advanced Research Questions

Q. How can stereochemical integrity be preserved during the synthesis of this compound?

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., L-proline derivatives) to enforce the (S)-configuration.
  • Reaction Conditions : Employ low temperatures (−78°C) and non-racemizing reagents (e.g., HATU for peptide couplings) to minimize epimerization.
  • Analytical Validation : Monitor enantiomeric excess via chiral HPLC or optical rotation measurements .

Q. What strategies mitigate side reactions during Cbz deprotection in complex molecules?

  • Catalytic Hydrogenation : Use Pd/C under H₂ gas for selective cleavage without attacking other reducible groups (e.g., nitriles).
  • Acidolytic Methods : TFA or HBr in acetic acid efficiently removes Cbz but may require scavengers (e.g., anisole) to protect acid-sensitive functionalities.
  • Contingency Planning : If side products arise (e.g., over-reduction), employ orthogonal protecting groups like Fmoc in earlier steps .

Q. How should researchers address contradictory data in literature regarding reaction yields or stability?

  • Reproducibility Checks : Validate reported methods with controlled parameters (e.g., solvent purity, inert atmosphere).
  • Advanced Characterization : Use X-ray crystallography or 2D NMR (e.g., NOESY) to resolve structural ambiguities.
  • Meta-Analysis : Compare data across trusted repositories (e.g., PubChem, NIST) to identify consensus trends .

Q. What role does this compound play in peptide mimetic design?

The compound serves as a rigid scaffold to enforce turn structures in peptides. Key applications include:

  • Conformational Restriction : The pyrrolidine ring limits backbone flexibility, enhancing target binding specificity.
  • Post-Synthetic Modifications : After deprotection, the free amine can be acylated or coupled with carboxylic acids via standard peptide synthesis protocols .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or solubility data?

  • Purity Assessment : Verify compound purity via HPLC (>95%) and elemental analysis.
  • Environmental Factors : Control for humidity (hygroscopicity) and solvent traces during measurements.
  • Cross-Referencing : Compare data from authoritative sources like NIST or PubChem to identify outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.